MFCD02366365

Beschreibung

Based on analogous compounds in the evidence (e.g., boronic acids and benzimidazoles), it is inferred to belong to a class of organoboron or heterocyclic aromatic compounds. Such compounds are typically utilized in pharmaceutical synthesis, catalysis, or materials science due to their reactive functional groups . For instance, boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, while benzimidazoles are common in drug development due to their bioactivity .

Eigenschaften

IUPAC Name |

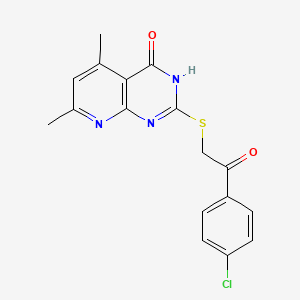

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c1-9-7-10(2)19-15-14(9)16(23)21-17(20-15)24-8-13(22)11-3-5-12(18)6-4-11/h3-7H,8H2,1-2H3,(H,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZKPQWUHBSIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20417671 | |

| Record name | BAS 03014643 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20417671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6613-60-1 | |

| Record name | BAS 03014643 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20417671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of the compound “MFCD02366365” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes may include steps such as condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on efficiency, cost-effectiveness, and sustainability. Techniques such as solvent recovery, recycling of reagents, and waste minimization are employed to make the production process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “MFCD02366365” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and physical properties.

Reduction: Reduction reactions can convert the compound into its reduced form, often enhancing its reactivity.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with parameters such as solvent choice, temperature, and reaction time being critical factors.

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

The compound “MFCD02366365” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent and intermediate in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

Industry: The compound is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of “MFCD02366365” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, such as its role in a particular biochemical assay or therapeutic application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison is based on structurally analogous compounds from the evidence, as direct data for MFCD02366365 are unavailable. Two relevant analogs are selected: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) and 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MDL MFCD00003330).

Table 1: Key Properties of Analogs

Structural and Functional Differences

Core Structure :

- The boronic acid derivative features a boron-containing aromatic ring, enabling covalent bonding with transition metals like palladium. This property is critical for catalytic applications .

- The benzimidazole analog contains a fused benzene-imidazole ring system, which enhances its ability to interact with biological targets (e.g., enzymes or receptors) .

Solubility and Bioavailability: The boronic acid’s lower solubility (Log S = -2.99) limits its use in aqueous reactions but enhances stability in organic solvents. The benzimidazole’s moderate solubility (Log S = -2.47) improves bioavailability, making it suitable for oral drug formulations. However, its P-gp substrate status may reduce efficacy in multidrug-resistant cancers .

Synthetic Accessibility :

- The boronic acid is synthesized via a palladium-mediated cross-coupling reaction, requiring stringent temperature control (75°C) and precise stoichiometry .

- The benzimidazole is synthesized using a reusable A-FGO catalyst under mild conditions (room temperature), aligning with green chemistry principles .

Impact of Molecular Weight

The boronic acid’s higher molecular weight (235.27 vs. 201.02 g/mol) correlates with reduced diffusion rates across biological membranes, affecting its pharmacokinetic profile. Conversely, the benzimidazole’s lower weight enhances membrane permeability but may reduce thermal stability in industrial processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.